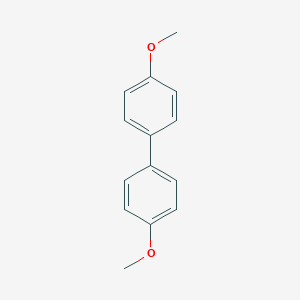![molecular formula C18H13ClF3N5O3 B188873 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide CAS No. 68399-99-5](/img/structure/B188873.png)
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide, also known as CTB, is a synthetic compound that has been widely used in scientific research for its unique properties. CTB is a member of the azo dyes family and has been shown to have a wide range of applications in various fields of science.
作用機序
The mechanism of action of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is based on its ability to selectively bind to sulfhydryl groups on proteins. This binding results in a conformational change in the protein, leading to changes in its function and localization. This compound has also been shown to bind to DNA and RNA, although the exact mechanism of binding is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that high concentrations of this compound can lead to non-specific binding and interfere with experimental results. This compound has also been shown to have some antioxidant properties, although the exact mechanism of action is not well understood.
実験室実験の利点と制限
One of the main advantages of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is its high selectivity for sulfhydryl groups on proteins. This makes it a useful tool for the study of protein function and localization. This compound is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of this compound is its potential for non-specific binding at high concentrations, which can interfere with experimental results.
将来の方向性
There are several potential future directions for the use of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be designed to selectively target different types of proteins or nucleic acids, expanding the range of applications for this compound. Another potential direction is the use of this compound in the development of new therapies for diseases such as cancer and Alzheimer's disease, where protein function and localization play a critical role. Finally, this compound could be used in the development of new diagnostic tools for the detection of diseases based on changes in protein function or localization.
合成法
The synthesis of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 3-oxobutyramide. The final product is obtained after purification and characterization.
科学的研究の応用
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has been extensively used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. It has been shown to selectively bind to sulfhydryl groups on proteins, making it a useful tool for the study of protein function and localization. This compound has also been used for the detection of DNA and RNA in gel electrophoresis and for the labeling of cells in fluorescence microscopy.
特性
CAS番号 |
68399-99-5 |
|---|---|
分子式 |
C18H13ClF3N5O3 |
分子量 |
439.8 g/mol |
IUPAC名 |
2-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-8(28)15(27-26-13-6-9(18(20,21)22)2-4-11(13)19)16(29)23-10-3-5-12-14(7-10)25-17(30)24-12/h2-7,15H,1H3,(H,23,29)(H2,24,25,30) |
InChIキー |
DZEAVLGCIUOLBY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
正規SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
その他のCAS番号 |
68399-99-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



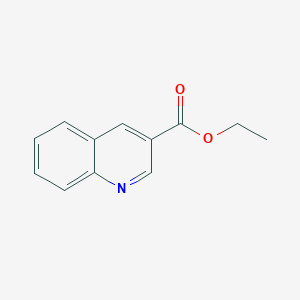
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)
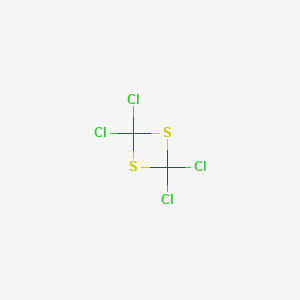

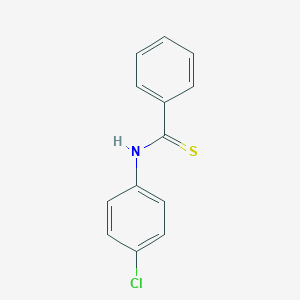

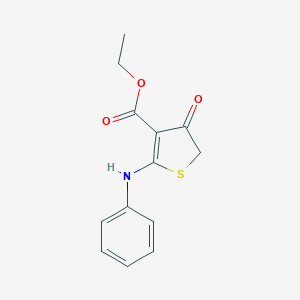

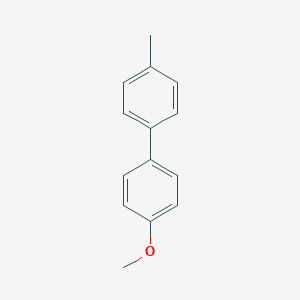
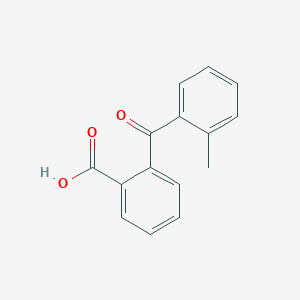
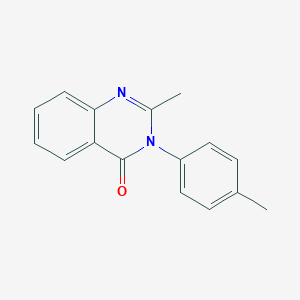
![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
